molecular formula C15H9BrO2 B015486 4'-Bromoflavone CAS No. 20525-20-6

4'-Bromoflavone

Cat. No.: B015486
CAS No.: 20525-20-6
M. Wt: 301.13 g/mol
InChI Key: URZUAHXELZUWFE-UHFFFAOYSA-N
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Description

4’-Bromoflavone is a synthetic flavonoid compound known for its significant chemopreventive properties. It has been extensively studied for its ability to induce phase II detoxification enzymes, making it a potent agent in cancer prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromoflavone can be synthesized through several methods. One common approach involves the Baker-Venkataraman rearrangement. This method starts with the reaction of 4-bromobenzoyl chloride with 2-hydroxyacetophenone to form a diketone intermediate. This intermediate undergoes cyclization in the presence of methanolic sulfuric acid to yield 4’-Bromoflavone .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromoflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroflavones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroflavones.

    Substitution: Various substituted flavones depending on the nucleophile used.

Scientific Research Applications

4’-Bromoflavone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quercetin: Another flavonoid with antioxidant properties.

    Luteolin: Known for its anti-inflammatory and anticancer activities.

    Chrysin: Studied for its potential in cancer prevention and treatment.

Uniqueness: 4’-Bromoflavone is unique due to its potent induction of phase II detoxification enzymes and its ability to inhibit cytochrome P4501A1-mediated activities. This makes it particularly effective in reducing the covalent binding of carcinogens to DNA, thereby preventing cancer initiation .

Properties

IUPAC Name

2-(4-bromophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZUAHXELZUWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174519
Record name 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20525-20-6
Record name 4'-Bromoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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